molecular formula C20H30N2 B14919750 1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

Cat. No.: B14919750
M. Wt: 298.5 g/mol
InChI Key: DHUFVVDVTCDVHC-UHFFFAOYSA-N
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Description

1,4-Bis(bicyclo[221]hept-5-en-2-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with piperazine under controlled conditions. The reaction is often facilitated by the presence of a catalyst and requires precise temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction typically produces hydrogenated compounds .

Scientific Research Applications

1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides
  • N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
  • cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid

Uniqueness

1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of novel materials .

Properties

Molecular Formula

C20H30N2

Molecular Weight

298.5 g/mol

IUPAC Name

1,4-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine

InChI

InChI=1S/C20H30N2/c1-3-17-9-15(1)11-19(17)13-21-5-7-22(8-6-21)14-20-12-16-2-4-18(20)10-16/h1-4,15-20H,5-14H2

InChI Key

DHUFVVDVTCDVHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4CC5CC4C=C5

Origin of Product

United States

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